![molecular formula C18H16N2O4 B6450843 methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate CAS No. 2640878-24-4](/img/structure/B6450843.png)
methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate
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Overview
Description
Methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate, also known as Methyl 2-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-ylacetate, is a synthetic compound that has been used in a variety of scientific applications. It is a member of the quinazolinone family of compounds, which have been studied for their biological activities and potential therapeutic applications. Methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate has been used in studies involving cell signaling, gene expression, and protein-protein interactions. In addition, it has been used to study the pharmacological effects of drugs, as well as the biochemical and physiological effects of drugs on the body.
Scientific Research Applications
Methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate has been used in a variety of scientific research applications. It has been used in studies involving cell signaling, gene expression, and protein-protein interactions. In addition, it has been used to study the pharmacological effects of drugs, as well as the biochemical and physiological effects of drugs on the body. It has also been used in studies of the structure and function of enzymes and other proteins, as well as in studies of the structure and function of DNA and RNA.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other indole derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Advantages and Limitations for Lab Experiments
Methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solutions, and is not toxic to cells. In addition, it is relatively inexpensive and can be used in a variety of biological assays. However, it is important to note that methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate can be metabolized by enzymes in the body, which can limit its effectiveness in certain experiments.
Future Directions
Could include further studies of its pharmacological and physiological effects, as well as its potential therapeutic applications. In addition, further studies could be conducted to explore its potential as a drug delivery system, as well as its potential to modulate the activity of certain enzymes and proteins. Finally, further studies could be conducted to explore its potential to modulate the activity of certain ion channels, such as the voltage-gated calcium channels.
Synthesis Methods
Methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate can be synthesized using a variety of methods. The most common method involves the reaction of 2-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-ylacetate with methyl iodide in the presence of a base. This reaction yields methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate as the major product. Other methods of synthesis include the reaction of 2-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-ylacetate with other reagents, such as sodium borohydride, sodium hydride, and trimethylsilyl chloride.
properties
IUPAC Name |
methyl 2-(3-benzyl-2,4-dioxoquinazolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-16(21)12-19-15-10-6-5-9-14(15)17(22)20(18(19)23)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZIWFPJPBZFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-benzyl-2,4-dioxoquinazolin-1-yl)acetate |
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